

(-)-Valeranone chemical formula and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to (-)-Valeranone

This guide provides a comprehensive overview of (-)-**Valeranone**, a bicyclic sesquiterpenoid ketone of significant interest to researchers in natural product chemistry, pharmacology, and drug development. It is found in various plants, most notably in the Valerianaceae family, such as Valeriana officinalis and Nardostachys jatamansi.[1][2] This document details its chemical properties, outlines key experimental protocols for its study, and illustrates its known mechanisms of action.

Physicochemical Properties of (-)-Valeranone

(-)-**Valeranone**, also known as Jatamansone, possesses a unique chemical structure that contributes to its biological activity.[1][2] Its key physicochemical data are summarized below.



Property	Value	Reference
Chemical Formula	C15H26O	[1][2][3]
Molecular Weight	222.37 g/mol	[1][2][4]
IUPAC Name	(4aS,7R,8aR)-4a,8a-dimethyl-7-propan-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one	[1][2]
CAS Number	5090-54-0	[1][2]
Synonyms	Jatamansone, (-)- Jatamansone	[2][5]
Appearance	Oily liquid	
Solubility	Soluble in DMSO and alcohol; insoluble in water.[4][5]	_

Experimental Protocols

This section details the methodologies for the isolation, characterization, and pharmacological evaluation of (-)-Valeranone.

Isolation and Characterization of (-)-Valeranone from Plant Material

The following is a generalized protocol for the extraction and purification of (-)-**Valeranone** from the roots and rhizomes of plants such as Nardostachys jatamansi.

1. Extraction:

- Air-dried and powdered plant material (e.g., rhizomes) is subjected to extraction with a nonpolar solvent like petroleum ether or hexane using a Soxhlet apparatus. This method is effective for extracting lipophilic compounds like sesquiterpenoids.
- Alternatively, supercritical fluid extraction (SFE) with CO₂ can be employed as a more environmentally friendly and efficient method.



2. Isolation:

- The crude extract is concentrated under reduced pressure to yield a viscous residue.
- This residue is then subjected to column chromatography over silica gel.
- Elution is performed using a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a solvent like ethyl acetate.
- Fractions are collected and monitored by thin-layer chromatography (TLC) for the presence of the target compound.
- 3. Purification and Characterization:
- Fractions containing (-)-Valeranone are pooled and further purified using preparative highperformance liquid chromatography (HPLC).
- The structure of the purified compound is then elucidated and confirmed using a combination of spectroscopic techniques:
 - Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the chemical structure and stereochemistry.
 - Infrared (IR) Spectroscopy: To identify functional groups, such as the ketone group.
 - Optical Rotation: To confirm the specific enantiomer, (-)-Valeranone.

Pharmacological Evaluation

The following protocols are based on studies investigating the sedative, anticonvulsant, and anti-ulcer properties of (-)-**Valeranone**.[6]

- 1. Sedative Activity (Barbiturate-Induced Sleep Potentiation):
- Animals: Male Swiss albino mice.
- Procedure:



- Animals are divided into control and test groups.
- The test group is administered with (-)-Valeranone orally or intraperitoneally. The control group receives the vehicle.
- After a set period (e.g., 30-60 minutes), all animals are administered a sub-hypnotic dose of a barbiturate like pentobarbital sodium.
- The onset and duration of sleep (loss of righting reflex) are recorded.
- A significant increase in the duration of sleep in the test group compared to the control group indicates sedative properties.
- 2. Anticonvulsant Activity (Maximal Electroshock Seizure MES Test):
- Animals: Male Wistar rats.
- Procedure:
 - Animals are pre-treated with (-)-Valeranone or a vehicle.
 - After the absorption period, a maximal electroshock is delivered via corneal electrodes.
 - The duration of the tonic hind limb extension phase of the seizure is recorded.
 - A significant reduction in the duration of the tonic hind limb extension is indicative of anticonvulsant activity.
- 3. Anti-ulcer Activity (Stress-Induced Ulcer Model):
- Animals: Male Wistar rats.
- Procedure:
 - Animals are fasted for 24 hours with free access to water.
 - o (-)-Valeranone or a vehicle is administered orally.



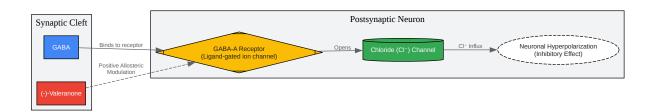
- After 1 hour, animals are subjected to a stressor, such as cold restraint stress (e.g., 4°C for 2 hours).
- Animals are then euthanized, and their stomachs are removed and examined for lesions.
- The ulcer index is calculated based on the number and severity of the gastric lesions. A reduction in the ulcer index indicates anti-ulcer activity.

Signaling Pathways and Mechanisms of Action

The pharmacological effects of (-)-**Valeranone** are believed to be mediated through its interaction with key neurotransmitter systems in the central nervous system.

Modulation of the GABAergic System

A primary mechanism of action for the sedative and anxiolytic effects of compounds from Valerian species is the modulation of the GABAergic system.[7][8] While much of the research has focused on valerenic acid, (-)-**Valeranone** is also thought to contribute to these effects. The proposed mechanism involves the allosteric modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.



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Caption: Proposed mechanism of (-)-Valeranone at the GABA-A receptor.

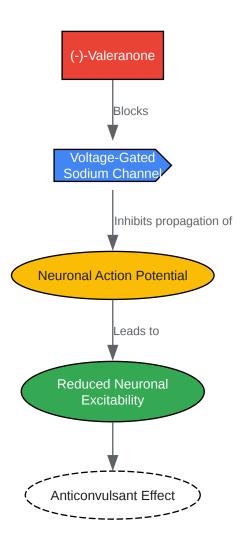
This diagram illustrates that when GABA binds to its receptor, it opens a chloride channel, leading to hyperpolarization of the neuron and an inhibitory effect. (-)-**Valeranone** is thought to



bind to an allosteric site on the GABA-A receptor, enhancing the effect of GABA, which leads to increased chloride influx and a more potent inhibitory signal. This enhanced inhibition contributes to the sedative and anxiolytic effects.

Sodium Channel Blockade

The anticonvulsant activity of (-)-**Valeranone** may also be partly due to the blockade of voltage-gated sodium channels.[1][6] By blocking these channels, (-)-**Valeranone** could reduce the rapid firing of neurons that is characteristic of seizures.



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Caption: Conceptual pathway for the anticonvulsant effect of (-)-Valeranone.

This simplified diagram shows (-)-**Valeranone** blocking voltage-gated sodium channels. This action would inhibit the propagation of action potentials, thereby reducing overall neuronal

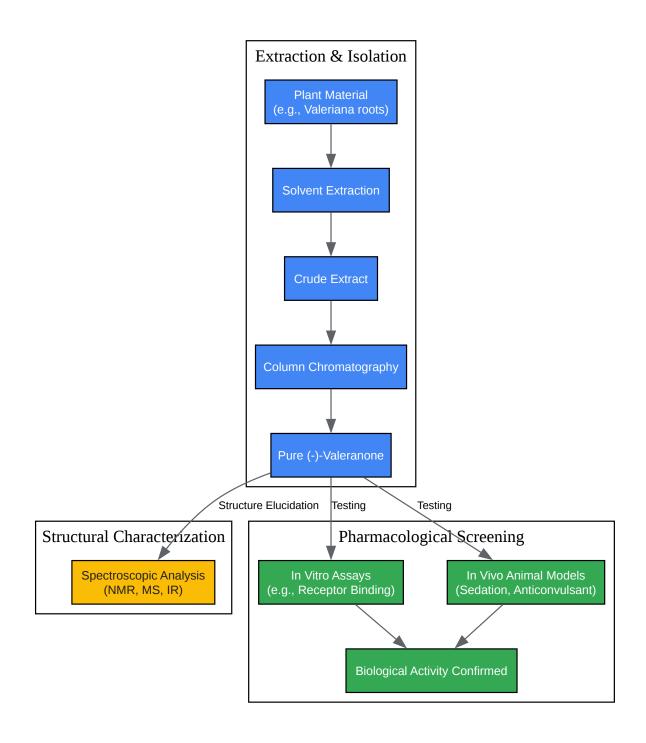


excitability and contributing to its anticonvulsant properties.

Experimental Workflow

The following diagram outlines a logical workflow for the comprehensive study of (-)-**Valeranone**, from its natural source to the identification of its biological activity.





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Caption: Workflow for isolation and analysis of (-)-Valeranone.



This workflow provides a systematic approach for researchers, beginning with the extraction of (-)-**Valeranone** from its natural source, followed by purification and rigorous structural confirmation, and culminating in the evaluation of its pharmacological properties through both in vitro and in vivo models.

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- To cite this document: BenchChem. [(-)-Valeranone chemical formula and molecular weight].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b159243#valeranone-chemical-formula-and-molecular-weight]

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